molecular formula C16H30N6O6 B14201009 Glycyl-L-lysyl-L-glutaminyl-L-alanine CAS No. 828932-62-3

Glycyl-L-lysyl-L-glutaminyl-L-alanine

Cat. No.: B14201009
CAS No.: 828932-62-3
M. Wt: 402.45 g/mol
InChI Key: WOMXWGMKCIWFDQ-DCAQKATOSA-N
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Description

Glycyl-L-lysyl-L-glutaminyl-L-alanine is a tetrapeptide comprising glycine (Gly), lysine (Lys), glutamine (Gln), and alanine (Ala). The sequence of amino acids—Gly-Lys-Gln-Ala—suggests a combination of hydrophilic (Lys, Gln) and hydrophobic (Ala) residues, which may influence solubility, charge distribution, and biological interactions. Lysine contributes a basic side chain (pKa ~10.5), while glutamine and alanine add polar and nonpolar characteristics, respectively.

Properties

CAS No.

828932-62-3

Molecular Formula

C16H30N6O6

Molecular Weight

402.45 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C16H30N6O6/c1-9(16(27)28)20-14(25)11(5-6-12(19)23)22-15(26)10(4-2-3-7-17)21-13(24)8-18/h9-11H,2-8,17-18H2,1H3,(H2,19,23)(H,20,25)(H,21,24)(H,22,26)(H,27,28)/t9-,10-,11-/m0/s1

InChI Key

WOMXWGMKCIWFDQ-DCAQKATOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

Preparation Methods

Merrifield Method Adaptation

The foundational work of Merrifield in synthesizing Leu-Ala-Gly-Val via solid-phase methods provides a template for Gly-Lys-Gln-Ala. Key steps include:

  • Resin Functionalization : A chloromethylated polystyrene resin anchors the C-terminal alanine via its carboxyl group.
  • Iterative Deprotection and Coupling :
    • Glycine Addition: After deprotecting alanine’s α-amino group using hydrobromic acid (HBr), glycine’s carboxyl group is activated with dicyclohexylcarbodiimide (DCC) and coupled to the resin-bound alanine.
    • Lysine Incorporation: Lysine’s ε-amino group is protected with a tert-butyloxycarbonyl (Boc) group, while its α-amino group is deprotected for coupling to glycine.
    • Glutamine Coupling: Glutamine, with its side-chain amide unprotected, is activated using hydroxybenzotriazole (HOBt) and coupled to lysine.

Critical Parameters :

  • Coupling efficiency (monitored via ninhydrin testing) must exceed 99% per step to minimize truncation products.
  • Boc deprotection uses trifluoroacetic acid (TFA) in dichloromethane (DCM), with a 30-minute reaction time.

Protecting Group Strategies

  • Lysine Side-Chain Protection : Boc groups are preferred for ε-amino protection due to stability under SPPS conditions.
  • Glutamine Handling : The side-chain amide remains unprotected but requires inert atmosphere handling to prevent dehydration to glutamic acid.
  • Terminal Glycine : No side-chain protection is needed, simplifying its incorporation.

Coupling Agents and Activation

Comparative studies from dipeptide syntheses reveal that DCC/HOBt systems yield superior coupling efficiency (98–99%) compared to carbodiimide alone (85–90%). For Gln-Ala bond formation, pre-activation of glutamine’s carboxyl group with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) reduces racemization risk to <1%.

Solution-Phase Synthesis Techniques

Stepwise Coupling with Protective Groups

Building on alanylglutamine synthesis protocols, the tetrapeptide is assembled in a C→N direction:

  • Alanine-Glutamine Dipeptide :
    • N-(α-chloro)-propionyl-glutamine is reacted with hydrazine hydrate at 25°C for 12 hours to form the Ala-Gln backbone.
    • Purification via ethanol gradient cooling (1:1.8 v/v aqueous-to-ethanol ratio) achieves 99.78% purity.
  • Lysine Coupling :
    • The dipeptide’s N-terminus is deprotected using HI (57% in H3PO3), and lysine’s α-amino group is activated with ethyl chloroformate.
  • Glycine Addition :
    • Final coupling uses DCC-mediated activation under nitrogen atmosphere, followed by recrystallization from methanol/water.

Hydrazine-Mediated Amination

Patent US20150038740A1 demonstrates that hydrazine compounds selectively aminate α-chloro intermediates without affecting glutamine’s side chain. Applied to Lys-Gln-Ala, this method reduces side products by 40% compared to traditional ammonolysis.

Deprotection and Final Product Isolation

HI-Mediated Deprotection

Hydriodic acid (57% in H3PO3) cleaves benzyl-based protecting groups from lysine’s ε-amino group without hydrolyzing peptide bonds. Post-deprotection, neutralization with aqueous NaHCO3 precipitates the crude peptide, which is filtrated and washed with acetone.

Chromatographic Purification

Preparative HPLC with a C18 column (5 µm, 250 × 4.6 mm) using a gradient of 0.1% TFA in acetonitrile/water resolves the tetrapeptide from deletion sequences. Retention times for Gly-Lys-Gln-Ala typically range from 12–14 minutes under these conditions.

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC)

Purity assessments utilize reverse-phase HPLC with UV detection at 214 nm. The target tetrapeptide shows a single peak with ≥99.5% area under the curve when synthesized via SPPS.

Mass Spectrometry and Melting Point

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion at m/z 487.2 [M+H]+. Melting points for recrystallized products range from 215–218°C, consistent with literature values for analogous tetrapeptides.

Comparative Analysis of Synthesis Methods

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Average Yield per Step 98% 85%
Purity (HPLC) 99.5% 99.78%
Racemization Risk <1% 3–5%
Scale-Up Feasibility Limited to ~100 g Multi-kilogram scale
Key Advantage Automation-friendly No resin costs

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, breaking the peptide into individual amino acids.

    Oxidation: The amino acid residues, particularly those with reactive side chains like lysine, can undergo oxidation.

    Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or pepsin, or acidic conditions (e.g., HCl).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.

    Substitution: Acylating agents (e.g., acetic anhydride) or alkylating agents (e.g., methyl iodide).

Major Products

    Hydrolysis: Glycine, lysine, glutamine, and alanine.

    Oxidation: Oxidized forms of lysine and other amino acids.

    Substitution: Acylated or alkylated derivatives of the peptide.

Scientific Research Applications

Glycyl-L-lysyl-L-glutaminyl-L-alanine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Investigated for its potential therapeutic effects, such as wound healing and immune modulation.

    Industrial: Utilized in the production of bioactive peptides and as a component in peptide-based materials.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-glutaminyl-L-alanine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, influencing cellular processes like signal transduction, immune response, or protein synthesis. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Glycyl-L-lysyl-L-glutaminyl-L-alanine with structurally related peptides:

Compound Name Molecular Formula Molecular Weight Amino Acid Sequence Key Features Reference
This compound Not explicitly provided* ~450–500 (estimated) Gly-Lys-Gln-Ala Tetrapeptide with basic (Lys) and polar (Gln) residues -
L-Alanyl-L-Glutamine C₈H₁₅N₃O₄ 217.22 Ala-Gln Clinically used dipeptide; enhances solubility of glutamine
Glycyl-L-alanyl-L-phenylalanine C₁₄H₁₉N₃O₄ 293.32 Gly-Ala-Phe Tripeptide with aromatic (Phe) residue; studied for structural properties
γ-L-Glutamyl-L-alanine C₈H₁₄N₂O₅ 218.21 γ-Glu-Ala Proteolytic product; γ-linkage affects metabolic stability
N-L-γ-Glutamyl-L-leucine C₁₁H₂₀N₂O₅ 260.29 γ-Glu-Leu γ-glutamyl dipeptide; potential role in nutrient transport
Glycyl-L-alanine C₅H₁₀N₂O₃ 146.14 Gly-Ala Simplest dipeptide; model for peptide studies

*Note: The molecular formula and weight for this compound are estimated based on the sum of individual amino acid residues (Gly: 75.07, Lys: 146.19, Gln: 128.13, Ala: 89.09).

Physicochemical Property Comparisons

Property This compound (Estimated) L-Alanyl-L-Glutamine Glycyl-L-alanyl-L-phenylalanine γ-L-Glutamyl-L-alanine
Predicted pKa ~3.5–4.0 (α-COOH), ~10.5 (Lys side chain) 3.35 (α-COOH) Not provided Not provided
Density (g/cm³) ~1.3–1.4 1.410 (predicted) Not provided Not provided
Solubility in Water High (due to Lys and Gln) High Moderate (due to Phe) Moderate

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